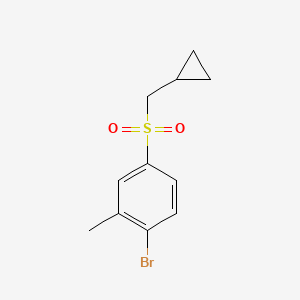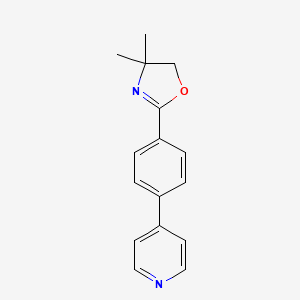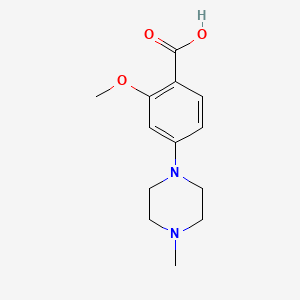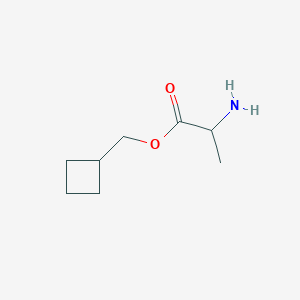![molecular formula C15H15N3O2 B14774561 N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14774561.png)
N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group and a hydroxybenzohydrazide moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the condensation of 3-aminophenylacetaldehyde with 2-hydroxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with other compounds, forming larger molecules with potential biological activity.
Wissenschaftliche Forschungsanwendungen
N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological molecules such as DNA and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of existing materials to enhance their performance.
Wirkmechanismus
The mechanism of action of N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N’-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide can be compared with similar compounds such as:
N’-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide: This compound has a similar structure but includes a benzenesulfonohydrazide moiety instead of a hydroxybenzohydrazide group. The presence of the sulfonyl group can lead to different chemical reactivity and biological activity.
2-[1-(3-aminophenyl)ethylidene]propanedinitrile:
N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide: This compound includes a biphenylcarbohydrazide moiety, which can affect its interactions with biological targets and its overall reactivity.
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
N-[1-(3-aminophenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-5-4-6-12(16)9-11)17-18-15(20)13-7-2-3-8-14(13)19/h2-9,19H,16H2,1H3,(H,18,20) |
InChI-Schlüssel |
QGKOFZZXMFLSJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
